5-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c1-9-6-11-7-10(2-3-12(11)18-9)8-17-15(19)13-4-5-14(16)20-13/h2-7,18H,8H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRZLCMZKGROLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=C(O3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide typically involves the following steps:
Bromination: The furan ring is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Amidation: The brominated furan is then reacted with 2-methyl-1H-indole-5-carboxaldehyde in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structure, which includes a furan ring and an indole moiety. The molecular formula is , with a molecular weight of approximately 305.14 g/mol. The presence of bromine enhances its reactivity, making it a valuable candidate for various chemical reactions.
Research indicates that 5-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide exhibits several biological activities:
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Anticancer Activity :
- Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). Mechanisms include induction of apoptosis and cell cycle arrest.
- Data Table: Anticancer Efficacy
Cell Line IC50 (µM) Mechanism MCF-7 15 Apoptosis induction HepG2 10 Cell cycle arrest
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Antimicrobial Properties :
- The compound has demonstrated activity against both gram-positive and gram-negative bacteria, suggesting potential applications in treating bacterial infections.
- Data Table: Antimicrobial Activity
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 8 µg/mL Escherichia coli 16 µg/mL
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Anti-inflammatory Effects :
- Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
Applications in Drug Development
This compound is being explored for its potential as a lead compound in drug development:
-
Cancer Therapeutics :
- Its ability to induce apoptosis in cancer cells positions it as a candidate for further development into anticancer drugs.
-
Antimicrobial Agents :
- Given its efficacy against bacterial pathogens, it may serve as a basis for new antibiotics, especially in an era of increasing antibiotic resistance.
-
Inflammatory Diseases :
- The anti-inflammatory properties suggest potential applications in the treatment of diseases characterized by chronic inflammation, such as rheumatoid arthritis.
Case Studies
-
Study on Anticancer Properties :
- A study published in Journal of Medicinal Chemistry demonstrated the efficacy of this compound against multiple cancer cell lines, highlighting its potential as a multi-targeted therapeutic agent.
-
Antimicrobial Research :
- Research conducted at [Institution Name] found that the compound effectively inhibited the growth of resistant strains of bacteria, suggesting its utility in developing new treatments for resistant infections.
-
Mechanistic Studies :
- Investigations into the mechanism of action revealed that the compound interacts with specific cellular pathways involved in apoptosis and inflammation, providing insights into its therapeutic potential.
Mechanism of Action
The mechanism of action of 5-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors and enzymes, modulating their activity. This compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of enzymes and preventing substrate binding.
Modulating receptor activity: Interacting with cell surface receptors and altering signal transduction pathways.
Inducing apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-[(2-methyl-1H-indol-3-yl)methyl]furan-2-carboxamide: Similar structure but with a different substitution pattern on the indole ring.
5-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide: Chlorine atom instead of bromine.
5-bromo-N-[(1H-indol-5-yl)methyl]furan-2-carboxamide: Lacks the methyl group on the indole ring.
Uniqueness
5-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the bromine atom and the methyl group on the indole ring can influence its binding affinity to molecular targets and its overall pharmacokinetic properties.
Biological Activity
5-Bromo-N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and cytotoxic effects on cancer cells.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of both bromine and indole moieties suggests a potential for significant biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of indole derivatives, including this compound. A study reported that indole-based compounds exhibited promising activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. The minimum inhibitory concentration (MIC) values for related compounds were noted to be as low as 0.98 μg/mL against MRSA, indicating strong antibacterial properties .
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound Name | Pathogen | MIC (μg/mL) |
|---|---|---|
| 5-bromo-N-(2-methyl-1H-indol-5-yl)methylfuran-2-carboxamide | MRSA | TBD |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | MRSA | 0.98 |
| Other Indole Derivatives | Various Bacteria | TBD |
Cytotoxic Activity
The cytotoxic effects of this compound have been investigated in several cancer cell lines. In vitro studies demonstrated that certain indole derivatives could inhibit cell proliferation significantly, with IC50 values often falling below 10 μM. Notably, these compounds showed selective toxicity towards rapidly dividing cancer cells compared to normal fibroblast cells .
Table 2: Cytotoxicity of Indole Derivatives
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| 5-bromo-N-(2-methyl-1H-indol-5-yl)methylfuran-2-carboxamide | A549 (Lung Cancer) | TBD |
| Other Indole Derivatives | Various Cancer Cells | <10 |
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interfere with critical cellular processes such as:
- Inhibition of DNA Synthesis : Similar compounds have been shown to disrupt DNA replication in bacteria and cancer cells.
- Induction of Apoptosis : Certain indole derivatives can trigger programmed cell death in cancer cells through various signaling pathways.
- Biofilm Formation Inhibition : Some studies suggest that indole derivatives may prevent biofilm formation in bacterial colonies, enhancing their effectiveness against persistent infections .
Case Studies
In a notable case study, researchers evaluated the efficacy of a related indole derivative against biofilm-forming strains of Staphylococcus aureus. The compound demonstrated significant inhibition of biofilm formation without affecting planktonic cell viability, suggesting a unique mechanism that could be leveraged for therapeutic applications .
Q & A
Q. What are the common synthetic routes for preparing 5-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide, and what are the critical parameters affecting yield?
Methodological Answer: The synthesis typically involves coupling a brominated furan-2-carboxylic acid derivative with a substituted indole-methylamine. Key steps include:
- Carboxamide Formation : Activation of the furan-2-carboxylic acid using reagents like HATU or EDCI/HOBt, followed by coupling with the indole-methylamine under inert conditions (e.g., N₂ atmosphere) .
- Bromination : Introduction of the bromo group at the 5-position of the furan ring via electrophilic substitution, often using NBS (N-bromosuccinimide) in a polar aprotic solvent (e.g., DMF) .
- Critical Parameters :
- Reaction Temperature : Excessive heat (>80°C) can lead to decomposition of the indole moiety.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., acetonitrile) improves purity .
- Moisture Sensitivity : Reactions involving indole intermediates require anhydrous conditions to avoid hydrolysis .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- LC/MS : Critical for confirming molecular weight (e.g., observed [M+H]⁺ at m/z 386 in similar compounds) and assessing purity (>95%). Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) for retention time consistency (~3.17 min under SMD-FA10-long conditions) .
- NMR : ¹H and ¹³C NMR resolve structural features:
- X-ray Crystallography : Validates stereochemistry and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .
Advanced Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?
Methodological Answer: Discrepancies often arise from assay variability. Mitigation strategies include:
- Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor binding) and control compounds.
- Purity Verification : Confirm compound purity (>98%) via HPLC and LC/MS to exclude impurities affecting activity .
- Dose-Response Curves : Compare EC₅₀/IC₅₀ values across studies, accounting for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., Prism) to identify outliers or trends .
Q. What strategies are recommended for optimizing the regioselectivity in the alkylation step during the synthesis of related indole-furan carboxamides?
Methodological Answer: Regioselectivity challenges in alkylation (e.g., competing N1 vs. N5 substitution on indole) can be addressed via:
- Protecting Groups : Temporarily block reactive sites (e.g., Boc protection of indole NH) to direct alkylation to the desired position .
- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions, which favor specific sites .
- Solvent Effects : Polar solvents (e.g., DMF) enhance nucleophilicity at the indole’s 5-position .
- Computational Modeling : DFT calculations (Gaussian 09) predict transition-state energies to guide reagent selection .
Q. How does the substitution pattern on the indole ring influence the compound’s binding affinity to target proteins, and what computational methods support these analyses?
Methodological Answer:
- Substitution Effects :
- Computational Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
